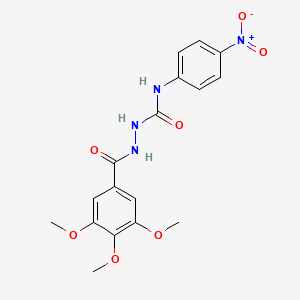![molecular formula C16H17N3O4S B4114262 4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4114262.png)
4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide
説明
4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide, commonly known as AMBS, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMBS is a small molecule that has been shown to exhibit potent inhibitory effects on various enzymes, making it a promising candidate for the treatment of several diseases.
作用機序
The mechanism of action of AMBS is based on its ability to inhibit the activity of various enzymes. For instance, its inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which can result in a decrease in the pH of the extracellular environment. This decrease in pH can have several physiological effects, including the inhibition of tumor growth and the suppression of inflammation.
Biochemical and Physiological Effects:
AMBS has been shown to exhibit several biochemical and physiological effects. Its inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can result in the inhibition of tumor growth. Additionally, its inhibition of urease can lead to a decrease in the production of ammonia, which has been implicated in the pathogenesis of several diseases. AMBS has also been shown to exhibit anti-inflammatory effects by inhibiting the activity of β-lactamase, which is involved in the production of pro-inflammatory cytokines.
実験室実験の利点と制限
AMBS has several advantages for lab experiments, including its small size, which makes it easy to synthesize and purify. Additionally, its potent inhibitory effects on various enzymes make it a useful tool for studying enzyme kinetics and the pathogenesis of various diseases. However, one limitation of using AMBS in lab experiments is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for the study of AMBS. One area of research is the development of novel therapies for cancer and inflammation based on its inhibitory effects on carbonic anhydrase and β-lactamase. Additionally, the potential use of AMBS as a diagnostic tool for diseases such as urease-related infections is an area of active research. Finally, the development of more potent and selective inhibitors of enzymes targeted by AMBS is an area of ongoing research.
科学的研究の応用
AMBS has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. It has been shown to exhibit potent inhibitory effects on several enzymes, including carbonic anhydrase, urease, and β-lactamase. These enzymes play crucial roles in the pathogenesis of many diseases, and their inhibition by AMBS can lead to the development of novel therapies.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-[4-(methylsulfamoyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11(20)12-4-3-5-14(10-12)19-16(21)18-13-6-8-15(9-7-13)24(22,23)17-2/h3-10,17H,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUUFECVWGDJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-[4-(methylsulfamoyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4114191.png)
![N-[4-(1-benzyl-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B4114195.png)
![1-[1-benzoyl-3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B4114199.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4114205.png)
![1-(4-methylphenyl)-5-oxo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4114212.png)
![diethyl 5-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4114223.png)
![N-butyl-2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl]amino}benzamide](/img/structure/B4114233.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4114241.png)
![4-ethyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4114250.png)
![4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4114264.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4114273.png)
![N-{1-[4-allyl-5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4114275.png)
![2-[3-(dimethylamino)benzoyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4114282.png)